
5-(Oxan-4-yl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-4-yl)piperidine-2,4-dione, also known as 4,5-Dioxopiperidine-2-oxacetic acid or oxanorbornene-2,3-dicarboxylic acid, is an organic compound with unique physical and chemical properties. It has a CAS Number of 1547092-68-1 and a molecular weight of 197.23 .
Synthesis Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles, such as 5-(Oxan-4-yl)piperidine-2,4-dione, has been a topic of interest in recent years . The synthesis methods can be broadly categorized into two groups: traditional methods involving carbonyl compound transformations, and novel methods involving anionic enolate rearrangements .Molecular Structure Analysis
The molecular structure of 5-(Oxan-4-yl)piperidine-2,4-dione is represented by the InChI code: 1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
5-(Oxan-4-yl)piperidine-2,4-dione is a powder at room temperature .Scientific Research Applications
Pharmaceutical Intermediary
5-(Oxan-4-yl)piperidine-2,4-dione is widely used as an intermediate in the synthesis of various pharmaceuticals . It plays a significant role in the pharmaceutical industry .
Synthesis of Alkaloids
Piperidine derivatives, such as 5-(Oxan-4-yl)piperidine-2,4-dione, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . The piperidine cycle is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .
Synthesis of Crizotinib-resistant Drugs
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include 5-(Oxan-4-yl)piperidine-2,4-dione, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Denaturant
In industry, 5-(Oxan-4-yl)piperidine-2,4-dione can also be used as a denaturant . Denaturants are substances that can change the properties of other substances without changing their chemical composition.
Dyeing Assistant
5-(Oxan-4-yl)piperidine-2,4-dione can be used as a dyeing assistant . In the dyeing process, dyeing assistants help to improve the dye’s performance, such as its color fastness and brightness.
Catalyst
5-(Oxan-4-yl)piperidine-2,4-dione can also be used as a catalyst . However, the amount used should not be too much, otherwise it will affect the quality of the product .
Synthesis of Various Products
5-(Oxan-4-yl)piperidine-2,4-dione can be used as a starting material to synthesize a series of products, including drugs, disinfectants, dyes, food flavorings, adhesives, explosives, and more .
Safety and Hazards
The safety information for 5-(Oxan-4-yl)piperidine-2,4-dione indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Future Directions
Pyrrolidine-2,5-dione, a scaffold similar to 5-(Oxan-4-yl)piperidine-2,4-dione, has been highlighted as a versatile scaffold in drug discovery . This suggests potential future directions for the development of new compounds with different biological profiles using 5-(Oxan-4-yl)piperidine-2,4-dione .
properties
IUPAC Name |
5-(oxan-4-yl)piperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXIEYNSPHMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yl)piperidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)
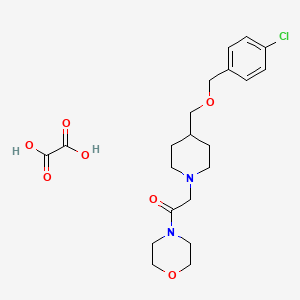
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)
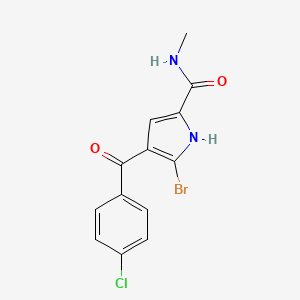

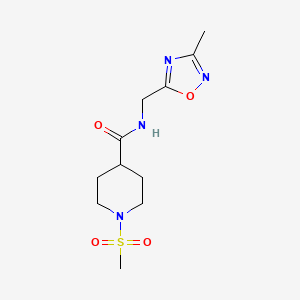
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2814271.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814273.png)
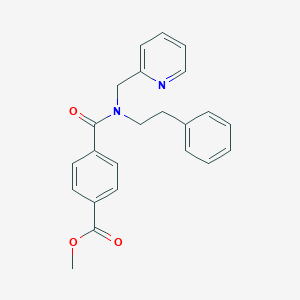
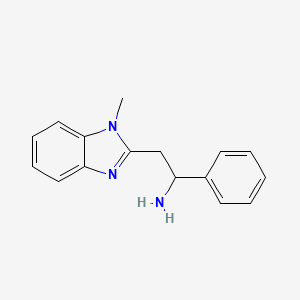
![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)